tert-Butyl (2-bromothiophen-3-yl)carbamate
Overview
Description
Tert-Butyl (2-bromothiophen-3-yl)carbamate is a compound that belongs to the class of organic compounds known as bromothiophenes. It is a colorless, crystalline solid that is soluble in water and other organic solvents. It is a versatile compound with a wide range of scientific applications in research and development. Its chemical and physical properties make it an ideal candidate for a variety of synthetic, analytical, and biological applications.
Scientific Research Applications
Interplay of Strong and Weak Hydrogen Bonds : Das et al. (2016) studied two carbamate derivatives, including tert-butyl (2-bromothiophen-3-yl)carbamate, focusing on the interplay of strong and weak hydrogen bonds in these compounds. This research highlights the molecular interactions and three-dimensional architecture formed by these bonds in crystal packing (Das et al., 2016).
Isomorphous Crystal Structures : Baillargeon et al. (2017) investigated the crystal structures of chlorodiacetylene and iododiacetylene derivatives, including this compound. They noted an interesting simultaneous hydrogen and halogen bonding on the carbonyl group in these structures (Baillargeon et al., 2017).
Synthesis of β-Secretase Inhibitors : Ghosh et al. (2017) described the enantioselective synthesis of tert-butyl carbamate derivatives, focusing on their potential as building blocks for novel protease inhibitors. These compounds could be useful in developing treatments for diseases like Alzheimer's (Ghosh et al., 2017).
Preparation and Diels‐Alder Reaction : Padwa et al. (2003) focused on the preparation of tert-butyl carbamate derivatives and their application in the Diels‐Alder reaction. This study contributes to the understanding of heterocycles and cycloaddition reactions in organic chemistry (Padwa et al., 2003).
Synthesis and Catalysis Studies : Other studies have also explored the synthesis and catalytic applications of tert-butyl carbamate derivatives, highlighting their potential in organic synthesis and the development of new pharmaceuticals. These include research by Storgaard and Ellman (2009), Tang et al. (2014), and Imamoto et al. (2016) (Storgaard and Ellman, 2009), (Tang et al., 2014), (Imamoto et al., 2016).
Mechanism of Action
Target of Action
It’s known that this compound can inhibit several cytochrome p450 enzymes, includingCYP1A2 , CYP2C19 , and CYP2C9 . These enzymes play a crucial role in the metabolism of various drugs and xenobiotics.
Mode of Action
Its inhibitory effect on cytochrome p450 enzymes suggests that it may interfere with the metabolic processes mediated by these enzymes, potentially altering the pharmacokinetics of other substances that are metabolized by the same enzymes .
Biochemical Pathways
Given its inhibitory effects on certain cytochrome p450 enzymes, it may impact the metabolic pathways involving these enzymes .
Pharmacokinetics
The pharmacokinetic properties of “tert-Butyl (2-bromothiophen-3-yl)carbamate” include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability .
Result of Action
Its inhibitory effects on certain cytochrome p450 enzymes suggest that it may alter the metabolism of other substances, potentially affecting their pharmacological effects .
Action Environment
The action of “this compound” can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored in a dark place under an inert atmosphere at 2-8°C . Additionally, its solubility in water, which can impact its bioavailability and distribution, may be influenced by the pH of the environment .
Properties
IUPAC Name |
tert-butyl N-(2-bromothiophen-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-9(2,3)13-8(12)11-6-4-5-14-7(6)10/h4-5H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPJQSLSJLTVND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(SC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20524071 | |
Record name | tert-Butyl (2-bromothiophen-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20524071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21483-64-7 | |
Record name | tert-Butyl (2-bromothiophen-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20524071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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